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Compound of Interest

Compound Name: Diethyl(ethylsulfamoyl)amine
CAS No.: 1094661-86-5
Cat. No.: B1452642
Get Quote
. J

CAS Number: 1094661-86-5 Molecular Formula:

Molecular Weight: 180.27 g/mol IUPAC Name:
-diethyl-
-ethylsulfamide

Introduction & Structural Context

Diethyl(ethylsulfamoyl)amine is a sulfamide derivative characterized by a central sulfuryl
group (

) flanked by two distinct amine environments: a tertiary diethylamine moiety and a secondary
ethylamine moiety. This asymmetry is the critical feature for spectroscopic assignment.

Unlike sulfonamides (

), sulfamides (

) possess a unique
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connectivity that influences the electron density and magnetic environment of the
-protons. The

group acts as a strong electron-withdrawing core, deshielding adjacent alkyl protons, while the
asymmetry allows for clear differentiation between the

-diethyl and

-ethyl groups in NMR analysis.

Synthesis & Provenance Logic

To understand the impurity profile and spectral expectations, one must recognize the standard
synthetic route. This compound is typically synthesized via the nucleophilic substitution of
diethylsulfamoyl chloride with ethylamine.

e Precursor Signature: Diethylsulfamoyl chloride (

) typically shows a deshielded quartet at

3.43 ppm (CDCI3). Upon amination to form the target sulfamide, this quartet shifts upfield
(shielded) to

~3.25-3.30 ppm due to the replacement of the highly electronegative chlorine with the less
electronegative nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus spectroscopic signature in deuterochloroform (

H NMR Analysis (400 MHz,
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Expert Insight:
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« Differentiation: The key to confirming the structure is distinguishing the integration ratio of 4:2
in the 2.9-3.4 ppm region. The

-diethyl protons (4H) will always appear slightly downfield of the

-ethyl protons (2H) due to the inductive effect of the second ethyl group versus the proton on
the nitrogen.

e Solvent Effects: In

, the NH proton will shift downfield (typically

7.0-7.5 ppm) and may show clear triplet coupling to the adjacent methylene group, resolving
the multiplet at 3.05 ppm into a distinct quintet or doublet of quartets.

C NMR Analysis (100 MHz,

)
Chemical Shift (
Assignment Electronic Environment

» Ppm)
Alpha-carbon. Deshielded by

42.1
Alpha-carbon.[1] Slightly more

38.4 shielded than the tertiary
amine carbons.

14.2 Beta-carbon (Methyl).

13.6 Beta-carbon (Methyl).

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the sulfonyl group and the single N-
H bond.

e 3260 — 3300 cm~2 (
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):
stretching vibration. This band confirms the presence of the secondary amine side (
). Absence of this band would indicate bis-alkylation (impurity).
e 2970 —-2870 cm~1 (
):
aliphatic stretching (methyl/methylene).
e« 1320 - 1340 cm~1 (
): Asymmetric
stretching. This is a diagnostic band for sulfonamides/sulfamides.
e 1140 - 1150 cm~1 (
): Symmetric

stretching.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

e Molecular lon:

o :observed at m/z 181.1.

o :observed at m/z 203.1.
e Fragmentation Pattern (MS/MS):

o m/z 181
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152: Loss of an ethyl group (
).
o m/z 181
72: Characteristic fragment corresponding to the diethylamine cation
, formed by the cleavage of the
bond.

o m/z 181

46: Loss of secondary amine fragment.

Experimental Protocols & Visualization
Protocol: Sample Preparation for NMR

e Solvent Selection: Use

(99.8% D) for routine purity checks. Use
if NH coupling resolution is required.

e Concentration: Dissolve 5-10 mg of the oil in 0.6 mL of solvent.

 Filtration: If the sample appears cloudy (common with sulfamides due to moisture
absorption), filter through a small plug of glass wool or anhydrous

directly into the NMR tube.
¢ Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

Visual Logic: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals and the
fragmentation pathways in MS.
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Caption: Logical mapping of structural moieties to specific spectroscopic signals and mass
spectrometry fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. WO2017120355A1 - Dihydroquinolines and uses thereof - Google Patents
[patents.google.com]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Profile:
Diethyl(ethylsulfamoyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1452642/docs#comprehensive-spectroscopic-profile-
diethyl-ethylsulfamoyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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